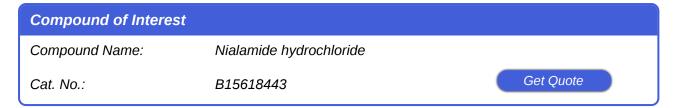


Nialamide Hydrochloride: A Technical Analysis of its Relationship to Hydrazine Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

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Abstract

Nialamide is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of antidepressants.[1] Historically prescribed for the treatment of depression, its clinical use was discontinued due to a significant risk of hepatotoxicity, a toxicity profile common to many hydrazine derivatives.[1][2] This technical guide provides a comprehensive examination of **nialamide hydrochloride**, focusing on its core chemical structure, mechanism of action as a hydrazine antidepressant, and the experimental protocols used to characterize its function. We will explore its biochemical interactions, physiological consequences, and the quantitative data that defines its pharmacological profile. Understanding the relationship between nialamide's hydrazine chemistry and its biological activity offers valuable insights into the development and safety considerations of monoamine oxidase inhibitors.

Core Chemical Identity and Relationship to Hydrazine

Nialamide's classification as a hydrazine antidepressant is rooted in its chemical structure. The molecule contains a hydrazine moiety (-NH-NH-), which is a defining characteristic of this



particular group of MAOIs.[3][4] This functional group is integral to its mechanism of irreversible enzyme inhibition.

Hydrazine antidepressants are a subgroup of MAOIs that were among the first effective pharmacological treatments for depression.[4] Other notable members of this class include iproniazid, isocarboxazid, and phenelzine.[4][5] The shared hydrazine core is responsible for both their therapeutic efficacy and their associated toxicity concerns, particularly hepatotoxicity. [4]

Physicochemical Properties of Nialamide

A summary of nialamide's key physicochemical properties is presented below.

Property	Value Source		
Molecular Formula	C16H18N4O2	PubChem[3]	
Molecular Weight	298.34 g/mol	PubChem[3]	
CAS Number	51-12-7	PubChem[3]	
Melting Point	151.6 °C - 154 °C	PubChem[3], Sigma-Aldrich	
pKa (Strongest Basic)	3.41	DrugBank[6]	
Solubility	Methanol: 10 mg/mL	Sigma-Aldrich	
DMSO: 30 mg/mL	TargetMol[7]		

Table 1: Physicochemical data for Nialamide.

Nialamide Hydrochloride

Nialamide is often formulated as a hydrochloride salt, **nialamide hydrochloride**, to improve its solubility and stability for pharmaceutical use.



Property	Value	Source
Molecular Formula	C16H19CIN4O2	MedKoo[8]
Molecular Weight	334.80 g/mol	MedKoo[8]
CAS Number	1161-03-1	MedKoo[8]

Table 2: Physicochemical data for **Nialamide Hydrochloride**.

Mechanism of Action: Irreversible MAO Inhibition

Nialamide exerts its antidepressant effects by irreversibly inhibiting both isoforms of monoamine oxidase, MAO-A and MAO-B.[9] These enzymes are crucial for the degradation of monoamine neurotransmitters in the synaptic cleft and within the neuron.[10]

- MAO-A Inhibition: By inhibiting MAO-A, nialamide prevents the breakdown of key neurotransmitters such as serotonin (5-HT) and norepinephrine (NE). This leads to an accumulation of these neurotransmitters in the synapse, enhancing serotonergic and noradrenergic signaling.[9]
- MAO-B Inhibition: Inhibition of MAO-B primarily affects the metabolism of dopamine (DA) and phenylethylamine, resulting in elevated dopamine levels in the brain.

The irreversible nature of this inhibition, characteristic of hydrazine MAOIs, means that the restoration of enzyme activity requires the synthesis of new MAO enzymes.[11] This leads to a prolonged pharmacological effect.

Nialamide's irreversible inhibition of MAO enzymes.

Preclinical Quantitative Data

Preclinical studies in animal models have been essential for characterizing the pharmacological effects of nialamide. The following table summarizes key findings from various in vivo experiments.



Animal Model	Dose	Route	Observed Effect
Mice	100 mg/kg	S.C.	Enhances hypermotility.[12]
Mice	100 mg/kg	i.p.	Enhances the anticonvulsant effect of Diphenylhydantoin. [12]
Mice	200 mg/kg	i.p.	Induces increased motor activity, rectal temperature, and elevates brain 5-HT, NA, and dopamine levels.[12]
Rats	125 mg/kg	Oral	Increased brain dopamine levels.[13]
Rats	2-3 administrations	Oral	Increased brain noradrenaline levels and spontaneous motor activity.[13]
Rats	6 mg/kg	Oral (10 days)	Pronounced decrease in MAO activity.[14]

Table 3: Summary of in vivo preclinical research data for Nialamide.

Experimental Protocols: In Vitro MAO Inhibition Assay

The determination of a compound's inhibitory activity against MAO is a fundamental in vitro experiment. Below is a detailed protocol for a typical assay to determine the IC_{50} value of nialamide.

Objective



To quantify the inhibitory potency of nialamide against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) and to determine its half-maximal inhibitory concentration (IC_{50}).

Materials and Reagents

- Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
- Substrate: Kynuramine (for MAO-A) or Benzylamine (for MAO-B).
- Inhibitor: Nialamide hydrochloride dissolved in an appropriate solvent (e.g., DMSO).
- Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
- Detection System: Spectrofluorometer or spectrophotometer.
- Control Inhibitors: Clorgyline (for MAO-A), Pargyline (for MAO-B).
- 96-well microplates.

Experimental Workflow

- Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to a working concentration in the assay buffer.
- Inhibitor Dilution: Prepare a serial dilution of nialamide hydrochloride to cover a range of concentrations (e.g., from 1 nM to 100 μM).
- Pre-incubation: Add the diluted nialamide or vehicle control to the wells of the microplate.
 Add the diluted enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B) to all wells.
- Kinetic Measurement: Immediately begin measuring the change in fluorescence or absorbance over time (e.g., kinetic readings every minute for 15-30 minutes) at the appropriate excitation/emission or absorbance wavelengths.[9]



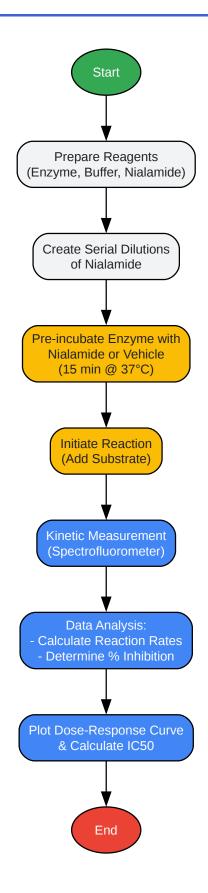




• Data Analysis:

- Calculate the rate of reaction (V₀) for each nialamide concentration.
- Determine the percentage of inhibition relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the nialamide concentration.
- \circ Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.[9]





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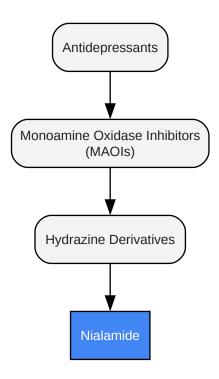
Workflow for an in vitro MAO inhibition assay.



Metabolism, Toxicity, and Clinical Withdrawal

The metabolism of nialamide is a critical factor in its toxicity profile. It is known to be metabolized into isoniazid, an anti-tuberculosis agent, which is a contraindication for patients with tuberculosis.[1]

The primary reason for the withdrawal of nialamide and other hydrazine MAOIs from the market was the risk of severe hepatotoxicity (liver damage).[1][2] This toxicity is directly linked to the hydrazine moiety. The metabolism of hydrazine compounds can produce reactive intermediates that are toxic to liver cells.[15] Furthermore, studies have shown that nialamide, like other hydrazine derivatives, has the potential to methylate DNA, forming adducts such as N7-methylguanine in liver DNA, which is a marker of genotoxicity.[16]



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